1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-22-14)15(21)9-20-11-17-10-18-20/h1-4,10-11,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDIIBMUWZWACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazepane ring and a triazole moiety, which are known for their diverse biological activities. The presence of the chlorophenyl group may enhance its interaction with biological targets.
Molecular Formula: C19H19ClN2OS
Molecular Weight: 363.9 g/mol
CAS Number: 1788681-15-1
Biological Activity Overview
The biological activity of this compound can be assessed through various pharmacological assays. Its structural components suggest potential activities such as:
- Anticancer Activity: The thiazepane and triazole moieties have been linked to cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: Compounds with similar structures have shown significant antibacterial and antifungal activities.
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects may involve:
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce ROS in cancer cells, leading to apoptosis.
- Autophagy Modulation: The compound may influence autophagic pathways, which are critical in cancer cell survival and death.
- Enzyme Interaction: Inhibition of metabolic enzymes could lead to altered cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Cytotoxicity Studies
A study on triazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). For instance, a related compound showed IC50 values indicating potent anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 10 |
| Triazole Derivative B | Bel-7402 | 15 |
Enzyme Inhibition
Research indicates that thiazepane-based compounds can inhibit AChE activity significantly. This inhibition is crucial for developing treatments for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazepane Ring
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone
- Structure : Replaces the triazole group with a 2-fluorophenyl ring.
- Properties: The fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration compared to the triazole variant. No antifungal data are reported, but fluorinated analogs often exhibit enhanced bioavailability .
- Synthetic Pathway : Similar to triazole derivatives, involving α-halogenated ketone coupling with thiazepane intermediates .
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
Variations in the Ethanone Moiety
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Structure: Lacks the thiazepane ring; retains the triazole-ethanone group with a difluorophenyl substituent.
- Antifungal Activity: Demonstrates moderate activity against Candida albicans (MIC = 32 µg/mL), attributed to triazole-mediated inhibition of lanosterol 14α-demethylase .
- Crystallography : Exhibits C–H···N hydrogen bonding patterns similar to the target compound, stabilizing crystal packing .
2-(Pyridin-4-ylamino)-1-(1H-1,2,4-triazol-1-yl)ethanone
Data Table: Key Comparative Parameters
Research Findings and Implications
- Antifungal Mechanism : The 1,2,4-triazole group in the target compound likely inhibits fungal cytochrome P450 enzymes, analogous to fluconazole derivatives .
- Synthetic Challenges : Coupling α-halogenated ketones with thiazepane intermediates requires precise stoichiometry and anhydrous conditions to avoid side reactions .
Q & A
Basic Research Question
- NMR : and NMR (DMSO-) can confirm the presence of the triazole (δ ~8.6–8.8 ppm for triazole protons) and thiazepane (δ ~3.2–4.0 ppm for N–CH₂) moieties .
- IR : Look for carbonyl stretches (~1685 cm) and C–N vibrations (~1265 cm) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] peaks consistent with the molecular formula (C₁₆H₁₆ClN₃OS).
How does the 2-chlorophenyl group influence the compound’s biological activity?
Advanced Research Question
The 2-chlorophenyl group may enhance lipophilicity and receptor binding. For analogs (e.g., 1-(2,4-difluorophenyl)-2-triazolyl ethanone), halogen substitution improves antifungal activity by interacting with cytochrome P450 enzymes (e.g., CYP51 in fungi) . Experimental Design :
- Compare bioactivity of 2-chlorophenyl vs. unsubstituted phenyl derivatives in antifungal assays (e.g., MIC against Candida spp.).
- Perform molecular docking to assess binding to fungal lanosterol 14α-demethylase .
What safety protocols are critical when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .
- Waste Disposal : Collect halogenated byproducts separately and treat via incineration or licensed chemical waste services .
How can discrepancies in biological activity data between batches be investigated?
Advanced Research Question
Batch-to-batch variability may arise from:
- Stereochemical impurities : Use chiral HPLC to assess enantiomeric purity, as seen in azole antifungal studies .
- Residual solvents : Perform GC-MS to detect traces of DMF or THF, which can inhibit microbial growth and skew bioassays .
Mitigation : Implement strict QC protocols, including elemental analysis and NMR integration for molar ratios .
What computational tools are suitable for predicting the compound’s pharmacokinetics?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5–3.5 for similar triazoles) and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., via GROMACS) to assess blood-brain barrier penetration, critical for CNS-targeted applications .
How does the thiazepane ring conformation affect the compound’s stability?
Advanced Research Question
The seven-membered thiazepane ring may adopt boat or chair conformations, influencing solubility and degradation. Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
